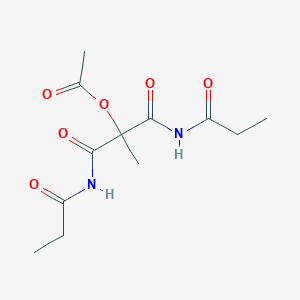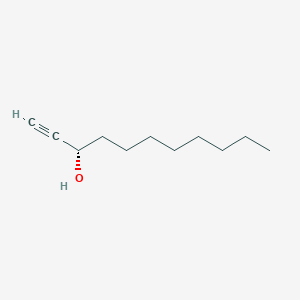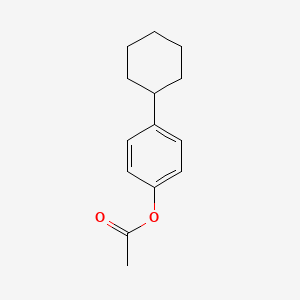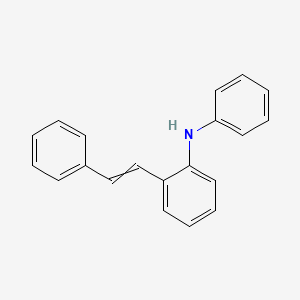
3,5-Dibromotyramine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromotyramine hydrobromide is a brominated derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromotyramine hydrobromide typically involves the bromination of tyramine. One common method includes treating tyramine with bromine in the presence of a suitable solvent, such as ethanol. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3 and 5 positions of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromotyramine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted tyramine derivatives.
Oxidation Reactions: Products may include quinones or other oxidized forms of the compound.
Reduction Reactions: Reduced forms of the compound, such as amines or alcohols, are typically obtained.
Aplicaciones Científicas De Investigación
3,5-Dibromotyramine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-dibromotyramine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of enzymes or receptors involved in neurotransmission. The exact pathways and targets are still under investigation, but its structural similarity to tyramine suggests it may influence catecholamine release and metabolism.
Comparación Con Compuestos Similares
Tyramine: The parent compound, which lacks the bromine substituents.
3,5-Dibromophenethylamine: A structurally similar compound with bromine atoms at the same positions but lacking the hydroxyl group.
Uniqueness: 3,5-Dibromotyramine hydrobromide is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. Its brominated structure enhances its reactivity and potential biological activity compared to non-brominated analogs.
Propiedades
Número CAS |
73414-58-1 |
|---|---|
Fórmula molecular |
C8H10Br3NO |
Peso molecular |
375.88 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2,6-dibromophenol;hydrobromide |
InChI |
InChI=1S/C8H9Br2NO.BrH/c9-6-3-5(1-2-11)4-7(10)8(6)12;/h3-4,12H,1-2,11H2;1H |
Clave InChI |
AWEREFBSIVOXCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)CCN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


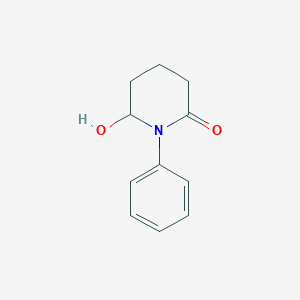
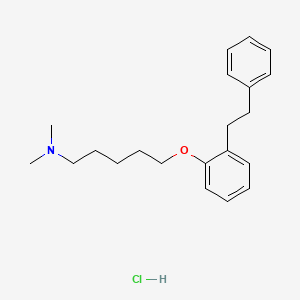
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
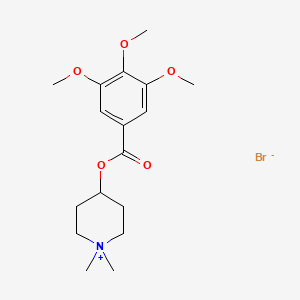


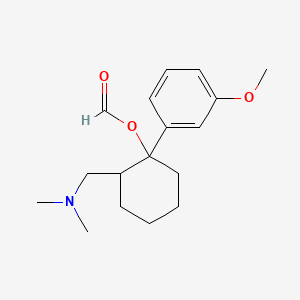


![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
